(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(PIPERIDINO)METHANONE
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Overview
Description
(5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(PIPERIDINO)METHANONE is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(PIPERIDINO)METHANONE typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.
Introduction of the Piperidino Group: This step usually involves nucleophilic substitution reactions where a piperidine moiety is introduced to the benzothiophene core.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as thiols.
Substitution: Various substitution reactions can occur, especially at the piperidino group or the benzothiophene core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Piperidine Derivatives: Compounds with piperidine moieties but different core structures.
Uniqueness
The uniqueness of (5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)(PIPERIDINO)METHANONE lies in its specific combination of the benzothiophene core and the piperidino group, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-11-5-6-13-12(9-11)10-14(18-13)15(17)16-7-3-2-4-8-16/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIWUEUJPYTSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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